7-Chlorobicyclo[2.2.1]heptane-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
89793-49-7 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
InChI Key |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C(=O)C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Cyclobutene-dione Derivatives
A prominent method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione derivatives under mild conditions (ethanol or methanol solvent). This nucleophilic substitution facilitates the formation of the bicyclic diketone framework with the desired substitution pattern.
- Starting materials: 3,4-diethoxycyclobut-3-ene-1,2-dione and (1S,4R)-bicyclo[2.2.1]heptan-2-amine.
- Reaction conditions: Stirring at room temperature for approximately 12 hours.
- Workup: Acidification to pH 1–2 with 1 N HCl, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
- Yield: Approximately 63% for intermediate compounds analogous to 7-chlorobicyclo[2.2.1]heptane-2,3-dione derivatives.
This method is exemplified in the synthesis of compounds such as compound 7 in the referenced research, which shares structural similarity with this compound.
Chlorination Strategies
Selective chlorination at the 7-position of bicyclo[2.2.1]heptane-2,3-dione can be achieved through electrophilic substitution reactions or by employing chlorinating agents such as thionyl chloride (SOCl2) under controlled conditions.
- Typical chlorination involves treatment of bicyclic diketone precursors with thionyl chloride in dichloromethane.
- This step may be integrated early in the synthesis or as a late-stage functionalization depending on the stability of intermediates.
- The chlorinated product is often purified by recrystallization or chromatography.
Reduction and Functional Group Interconversions
Reduction of amide or nitro intermediates to amines is commonly performed using catalytic hydrogenation (Pd/C under hydrogen atmosphere) in methanol or ethanol solvents.
- Example: Reduction of amide intermediates (compounds 10a–10c) to amines (compounds 11a–11c).
- Conditions: Reflux under hydrogen atmosphere for 6 hours.
- The reduced amines then undergo nucleophilic substitution with cyclobutene-dione derivatives to form the diketone bicyclic core.
Alternative Routes: Diazo Ketone Precursors
Literature reports on aliphatic diazo compounds describe the synthesis of 7-substituted bicyclo[2.2.1]heptane derivatives through diazo ketone intermediates. Although specific to diazo ketones, these methods provide insight into constructing the bicyclic diketone framework with various substituents, including halogens.
- Preparation of diazo ketones followed by controlled decomposition to generate the bicyclic core.
- Spectral characterization (1H and 13C NMR) confirms the substitution pattern and ring structure.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution on cyclobutene-dione | Reaction of bicycloheptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione | Mild conditions, good selectivity | Requires multi-step purification | ~63 (for intermediates) |
| Chlorination with thionyl chloride | Electrophilic chlorination of diketone precursors | Direct introduction of chlorine | Potential over-chlorination | Variable |
| Catalytic hydrogenation for reduction | Pd/C catalyst under H2 atmosphere | Efficient reduction of nitro/amides | Requires hydrogenation setup | High |
| Diazo ketone intermediate synthesis | Formation of diazo ketones followed by ring closure | Versatile for various substitutions | More complex, hazardous reagents | Not specified |
Research Findings and Practical Considerations
- The bicyclo[2.2.1]heptane scaffold provides a rigid, three-dimensional framework beneficial for biological activity and stability.
- The introduction of chlorine at the 7-position can influence the compound's reactivity and pharmacokinetic properties.
- Stability studies of related bicyclic diketones show good resistance in simulated intestinal and gastric fluids, as well as plasma, but variable liver microsome stability.
- Molecular docking studies indicate that stereochemistry (S-configuration) significantly affects binding affinity, which is relevant for the preparation of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobicyclo[2.2.1]heptane-2,3-dione is an organic compound with a bicyclic structure, featuring a chlorine atom at the 7-position and two carbonyl groups at the 2 and 3 positions. It belongs to the bicyclo[2.2.1]heptane family and has a molecular formula of and a molecular weight of approximately 162.6 g/mol.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals due to its unique structural features that may enhance bioactivity and selectivity towards biological targets. It can also serve as an intermediate in organic synthesis for creating more complex molecules in chemical research and development settings.
Interaction studies have focused on its binding affinities and mechanisms of action with various biological targets such as enzymes and receptors. Preliminary findings suggest that modifications at the chlorine site or carbonyl positions can significantly alter interactions with target biomolecules.
Reactivity
The reactivity of this compound is attributed to the presence of carbonyl groups, which can undergo nucleophilic addition reactions, and the chlorine substituent, which can participate in substitution reactions under appropriate conditions. Nucleophiles can attack the electrophilic carbonyl carbons, leading to the formation of various derivatives. The compound can also be involved in cycloaddition reactions, particularly with dienes or other reactive species due to its bicyclic nature.
Related Compounds
The presence of a chlorine atom at the 7-position distinguishes this compound from other similar compounds, potentially enhancing its reactivity and interaction profiles compared to its analogs.
Table of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptane-2,3-dione | Bicyclic ketone | No chlorine substituent; serves as a base structure for derivatization |
| 7-Bromobicyclo[2.2.1]heptane-2,3-dione | Bicyclic ketone | Bromine substituent instead of chlorine |
| 1,7-Dichlorobicyclo[2.2.1]heptane-2,3-dione | Bicyclic dione | Contains two chlorine atoms; increased reactivity |
| Camphorquinone | Monocyclic ketone | Related structure with significant biological activity |
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The chlorine atom and ketone groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The chlorine atom in 7-Chlorobicyclo[2.2.1]heptane-2,3-dione distinguishes it from similar compounds. Below is a comparative analysis of key analogs:
Structural Insights :
- The chlorine in this compound likely increases its electrophilicity compared to oxygen-bridged (norcantharidin) or methyl-substituted (camphorquinone) analogs.
- Norcantharidin’s anhydride groups enable hydrolysis to dicarboxylic acids, enhancing solubility and bioactivity .
- Camphorquinone’s bulky methyl groups reduce reactivity but improve stability in polymer formulations .
Physicochemical Properties
Solubility and Stability
- This compound: Predicted to have moderate solubility in organic solvents (e.g., dichloromethane) due to its nonpolar bicyclic core and polar ketone groups.
- Norcantharidin: Forms water-soluble dicarboxylic acids (e.g., endothall) upon hydrolysis, critical for its biological activity .
- Camphorquinone: Lipophilic due to methyl groups; used in hydrophobic matrices like dental resins .
Thermal and Spectral Data
- Norcantharidin: Melting point ~142°C; IR spectra show anhydride C=O stretches at ~1770 cm⁻¹ .
- Camphorquinone: Melting point ~200°C; UV absorption at ~468 nm facilitates light-activated applications .
Agricultural and Industrial Uses
- Endothall (norcantharidin derivative): Herbicidal activity via inhibition of plant protein phosphatases .
- 5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione : Explored as an insect repellent, though less effective than DEET .
Q & A
Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C7, ketones at C2/C3).
- IR : Verify carbonyl stretches (~1700–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).
X-ray Crystallography : Resolve stereochemical ambiguities (e.g., endo/exo configurations) .
Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns.
- Data Interpretation : Compare spectral data with structurally analogous bicycloheptane derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic additions?
- Experimental Design :
Kinetic Studies : Compare reaction rates of the dione with nucleophiles (e.g., Grignard reagents) under varying temperatures.
Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density at C2 vs. C3.
- Findings : The electron-withdrawing chlorine at C7 polarizes the bicyclic framework, enhancing electrophilicity at C2 due to ring strain and orbital orientation .
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Contradiction Analysis :
- Scenario : Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C in literature).
- Methodology :
Thermogravimetric Analysis (TGA) : Perform under inert (N₂) vs. oxidative (O₂) atmospheres.
Kinetic Isotope Effect (KIE) Studies : Compare decomposition pathways using deuterated analogs.
- Resolution : Oxidative conditions accelerate degradation via radical pathways, while inert environments stabilize the dione .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Approaches :
Chiral Catalysts : Use Evans’ oxazaborolidines or Sharpless epoxidation conditions to induce asymmetry.
Dynamic Resolution : Employ enzymatic catalysts (e.g., lipases) in kinetic resolutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
